molecular formula C8H4N2S3 B045194 1,3-Benzothiazol-2-ylsulfanyl thiocyanate CAS No. 114698-09-8

1,3-Benzothiazol-2-ylsulfanyl thiocyanate

Cat. No. B045194
M. Wt: 224.3 g/mol
InChI Key: XUYMIKFOWONGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzothiazol-2-ylsulfanyl thiocyanate is a chemical compound that belongs to the class of thiosemicarbazones. It has been widely studied for its potential applications in the field of scientific research. This compound has shown promising results in various studies related to biochemistry, pharmacology, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 1,3-Benzothiazol-2-ylsulfanyl thiocyanate is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and proteins involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

1,3-Benzothiazol-2-ylsulfanyl thiocyanate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess antimicrobial, antifungal, and antiviral properties.

Advantages And Limitations For Lab Experiments

The advantages of using 1,3-Benzothiazol-2-ylsulfanyl thiocyanate in lab experiments include its broad spectrum of activity against various biological targets, its relatively low toxicity, and its potential use as a fluorescent probe. However, its limitations include its poor solubility in water and its potential for non-specific binding to biological molecules.

Future Directions

There are several future directions for the study of 1,3-Benzothiazol-2-ylsulfanyl thiocyanate. These include the development of more efficient synthesis methods, the exploration of its potential use as a fluorescent probe for the detection of various biological molecules, and the investigation of its potential use in combination with other anticancer agents. Additionally, further studies are needed to fully understand its mechanism of action and its potential for clinical use.

Synthesis Methods

The synthesis of 1,3-Benzothiazol-2-ylsulfanyl thiocyanate can be achieved through the reaction of 2-aminothiophenol with carbon disulfide and ammonium thiocyanate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.

Scientific Research Applications

1,3-Benzothiazol-2-ylsulfanyl thiocyanate has been extensively studied for its potential applications in scientific research. It has been shown to possess anticancer, antimicrobial, antifungal, and antiviral properties. In addition, it has also been studied for its potential use as a fluorescent probe for the detection of various biological molecules.

properties

CAS RN

114698-09-8

Product Name

1,3-Benzothiazol-2-ylsulfanyl thiocyanate

Molecular Formula

C8H4N2S3

Molecular Weight

224.3 g/mol

IUPAC Name

1,3-benzothiazol-2-ylsulfanyl thiocyanate

InChI

InChI=1S/C8H4N2S3/c9-5-11-13-8-10-6-3-1-2-4-7(6)12-8/h1-4H

InChI Key

XUYMIKFOWONGAA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SSC#N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SSC#N

synonyms

2-Benzothiazolesulfenicacid,anhydridewithHSCN(6CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.